molecular formula C7H14O2 B11803734 3-Isopropyltetrahydrofuran-3-OL

3-Isopropyltetrahydrofuran-3-OL

Cat. No.: B11803734
M. Wt: 130.18 g/mol
InChI Key: JDDAUAFMBIXUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyltetrahydrofuran-3-OL is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring with an isopropyl group and a hydroxyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyltetrahydrofuran-3-OL can be achieved through several methods. One common approach involves the cyclization of 3,4-dibromo-1-methoxybutane followed by hydrolysis. Another method includes the hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents, followed by oxidation . Additionally, chiral this compound can be synthesized from chiral feedstocks such as (S)-1,2,4-butanetriol, using p-toluenesulfonic acid (PTSA) as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the reduction of 4-halo-3-hydroxybutyric acid esters using boron hydride or aluminum hydride compounds as reducing agents. The reaction mixture is then treated with acid and water to convert it to the corresponding 4-halo-1,3-butanediol, which undergoes cyclization to form this compound .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyltetrahydrofuran-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Ketones and aldehydes.

    Reduction: Various alcohols.

    Substitution: Halogenated compounds and other derivatives.

Scientific Research Applications

3-Isopropyltetrahydrofuran-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyltetrahydrofuran-3-OL is unique due to the presence of both the isopropyl and hydroxyl groups on the same carbon atom, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-propan-2-yloxolan-3-ol

InChI

InChI=1S/C7H14O2/c1-6(2)7(8)3-4-9-5-7/h6,8H,3-5H2,1-2H3

InChI Key

JDDAUAFMBIXUHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.